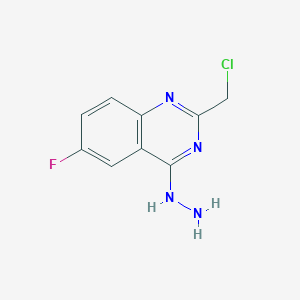
Methyl 2-hydroxy-4-methylidenehex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-methylidenehex-5-enoate is an organic compound with the molecular formula C8H12O3 It is a derivative of hexenoic acid and features both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-methylidenehex-5-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-4-methylidenehex-5-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the aldol condensation of acetaldehyde with methyl acrylate, followed by a series of reduction and oxidation steps to introduce the hydroxyl and ester groups. This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as solid acids or enzymes may be employed to enhance reaction rates and selectivity. Additionally, purification techniques such as distillation and crystallization are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-methylidenehex-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Methyl 2-oxo-4-methylidenehex-5-enoate.
Reduction: Methyl 2-hydroxy-4-methylidenehex-5-enol.
Substitution: Methyl 2-(substituted)-4-methylidenehex-5-enoate.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-methylidenehex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-4-methylidenehex-5-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-4-methylidenehex-5-enoate can be compared with similar compounds such as:
Methyl 2-hydroxyhex-5-enoate: Lacks the methylidene group, resulting in different reactivity and properties.
Methyl 4-methylidenehex-5-enoate: Lacks the hydroxyl group, affecting its chemical behavior and applications.
The presence of both hydroxyl and methylidene groups in this compound makes it unique and versatile for various applications.
Propriétés
Numéro CAS |
183562-29-0 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-methylidenehex-5-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-6(2)5-7(9)8(10)11-3/h4,7,9H,1-2,5H2,3H3 |
Clé InChI |
SPGYCJULHRZDCX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(=C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

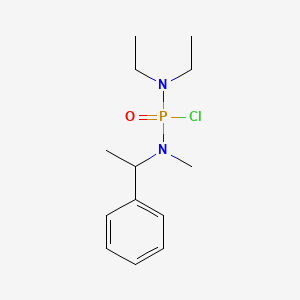

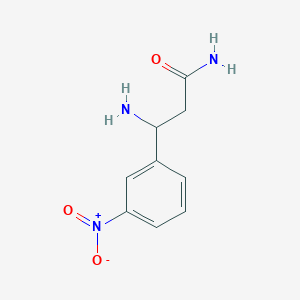
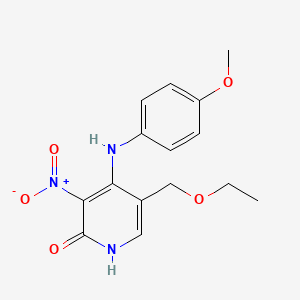
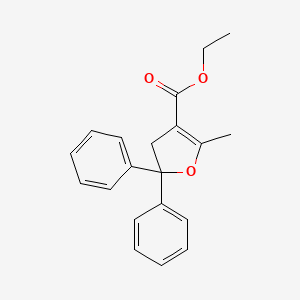
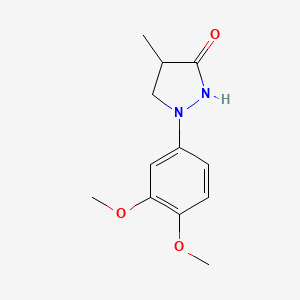
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

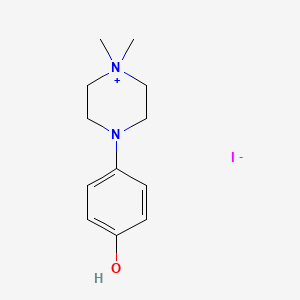
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
